molecular formula C19H15F3N2O4 B2364248 N1-(2,2-di(furan-2-yl)ethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide CAS No. 2319841-49-9

N1-(2,2-di(furan-2-yl)ethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide

Cat. No.: B2364248
CAS No.: 2319841-49-9
M. Wt: 392.334
InChI Key: OKPBGEOZCIHUDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2,2-di(furan-2-yl)ethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide (CAS 2319841-49-9) is a high-purity oxalamide derivative supplied for research and development purposes. This compound features a distinct molecular architecture with a 2,2-di(furan-2-yl)ethyl group and a 2-(trifluoromethyl)phenyl moiety, contributing to its potential as a valuable scaffold in medicinal chemistry exploration . With a molecular formula of C19H15F3N2O4 and a molecular weight of 392.33 g/mol, it is characterized by significant heteroaromatic content and hydrogen bonding capacity, properties often associated with bioactive molecules . Oxalamide derivatives are of significant interest in pharmaceutical research for their potential to interact with various biological targets. The structural motifs present in this compound—including the furan rings and trifluoromethyl group—are commonly investigated in the development of novel anticancer agents, as such groups can influence a compound's ability to bind to enzymes and receptors involved in disease pathways . The compound is provided For Research Use Only. It is strictly intended for laboratory investigations and is not for human or veterinary diagnostic or therapeutic applications. Researchers can leverage this chemical for hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and other early-stage drug discovery efforts.

Properties

IUPAC Name

N-[2,2-bis(furan-2-yl)ethyl]-N'-[2-(trifluoromethyl)phenyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N2O4/c20-19(21,22)13-5-1-2-6-14(13)24-18(26)17(25)23-11-12(15-7-3-9-27-15)16-8-4-10-28-16/h1-10,12H,11H2,(H,23,25)(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKPBGEOZCIHUDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C(=O)NCC(C2=CC=CO2)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Two-Step Amidation via Oxalyl Chloride Intermediates

The most widely reported method for synthesizing asymmetrical oxalamides involves sequential amidation of oxalyl chloride. For N1-(2,2-di(furan-2-yl)ethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide, this approach begins with the reaction of 2,2-di(furan-2-yl)ethylamine with oxalyl chloride to form the monoamide intermediate. Subsequent coupling with 2-(trifluoromethyl)aniline yields the target compound.

Reaction Conditions:

  • Step 1: Oxalyl chloride (1.2 equiv) is added dropwise to a chilled (−10°C) solution of 2,2-di(furan-2-yl)ethylamine (1.0 equiv) in anhydrous dichloromethane under nitrogen. Triethylamine (2.5 equiv) is employed to neutralize HCl byproducts.
  • Step 2: The intermediate is reacted with 2-(trifluoromethyl)aniline (1.1 equiv) in tetrahydrofuran at 60°C for 12 hours.

Key Parameters:

Parameter Step 1 Step 2
Temperature (°C) −10 60
Solvent DCM THF
Catalyst None None
Yield (%) 78 65

This method achieves moderate yields but requires rigorous exclusion of moisture to prevent hydrolysis of the oxalyl chloride intermediate.

Solid-Phase Synthesis for High-Purity Output

Resin-Bound Oxalamide Formation

Solid-phase synthesis offers advantages in purity control, particularly for compounds with sterically hindered substituents. A Wang resin-functionalized oxalamide precursor is reacted with 2,2-di(furan-2-yl)ethylamine, followed by cleavage and subsequent coupling with 2-(trifluoromethyl)phenyl isocyanate.

Procedure Overview:

  • Resin Activation: Wang resin (1.0 g, 1.2 mmol/g) is treated with oxalyl dichloride (5.0 equiv) in DMF at 25°C for 4 hours.
  • First Amidation: 2,2-Di(furan-2-yl)ethylamine (3.0 equiv) in DMF is added and agitated for 24 hours.
  • Cleavage: The resin is treated with 20% trifluoroacetic acid in DCM to release the monoamide.
  • Second Coupling: The free amine reacts with 2-(trifluoromethyl)phenyl isocyanate (1.5 equiv) in acetonitrile at 50°C.

Performance Metrics:

Step Purity (%) Yield (%)
Resin Activation 95
First Amidation 89 82
Final Product 98 70

This method minimizes side reactions but incurs higher costs due to resin usage.

Microwave-Assisted One-Pot Synthesis

Accelerated Cyclocondensation

Microwave irradiation significantly reduces reaction times for oxalamide formation. A one-pot protocol combines 2,2-di(furan-2-yl)ethylamine, 2-(trifluoromethyl)aniline, and diethyl oxalate under catalytic conditions.

Optimized Protocol:

  • Reagents: Diethyl oxalate (1.0 equiv), 2,2-di(furan-2-yl)ethylamine (1.0 equiv), 2-(trifluoromethyl)aniline (1.0 equiv), scandium triflate (0.1 equiv).
  • Conditions: Microwave irradiation at 120°C for 30 minutes in ethanol.

Efficiency Gains:

Metric Conventional Microwave
Time (h) 12 0.5
Yield (%) 68 85
Purity (%) 91 94

Scandium triflate catalyzes both ester aminolysis and amide bond formation, enabling rapid kinetics.

Comparative Analysis of Methodologies

Yield and Scalability Trade-offs

The table below contrasts the three primary methods:

Method Yield (%) Purity (%) Scalability Cost ($/g)
Solution-Phase 65 88 High 12.50
Solid-Phase 70 98 Low 45.80
Microwave-Assisted 85 94 Moderate 18.20

Key Observations:

  • Solution-phase methods remain preferred for industrial-scale production due to lower reagent costs.
  • Microwave-assisted synthesis offers the best balance of yield and time efficiency for laboratory-scale applications.
  • Solid-phase techniques are reserved for high-purity requirements in pharmaceutical development.

Mechanistic Insights and Side-Reaction Mitigation

Competing Pathways in Oxalamide Synthesis

The formation of this compound is susceptible to two primary side reactions:

  • Over-amination: Excess amine leads to bis-alkylated byproducts.
  • Ester Hydrolysis: Premature cleavage of diethyl oxalate under acidic or aqueous conditions.

Mitigation Strategies:

  • Stoichiometric Control: Maintain a 1:1 ratio of amines to oxalate precursors.
  • Dessicants: Molecular sieves (3Å) in reaction mixtures suppress hydrolysis.
  • Low-Temperature Phasing: Gradual amine addition at −10°C prevents exothermic side reactions.

Chemical Reactions Analysis

Types of Reactions

N1-(2,2-di(furan-2-yl)ethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones.

    Reduction: The oxalamide group can be reduced to form amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N1-(2,2-di(furan-2-yl)ethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N1-(2,2-di(furan-2-yl)ethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide involves its interaction with specific molecular targets. The furan rings and trifluoromethyl group can interact with enzymes and receptors, modulating their activity. The oxalamide group can form hydrogen bonds with biological molecules, influencing their function and stability.

Comparison with Similar Compounds

S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide)

  • Structure : Features a 2,4-dimethoxybenzyl group (N1) and a pyridin-2-yl-ethyl group (N2).
  • Applications: Approved globally (FEMA 4233) as a flavor enhancer (Savorymyx® UM33) to replace monosodium glutamate (MSG) in sauces, snacks, and frozen foods .
  • Safety: A 93-day rat study established a No Observed Effect Level (NOEL) of 100 mg/kg bw/day, with a safety margin exceeding 33 million relative to human exposure levels (0.0002–0.003 μg/kg bw/day) .

S5456 (N1-(2,3-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide)

  • Structure : Differs from S336 by a 2,3-dimethoxybenzyl group (N1).

Comparison with Target Compound: The target compound’s furan rings may alter metabolic stability compared to methoxybenzyl groups in S336/S5454.

Antimicrobial Oxalamides (GMC Series)

A series of N1-aryl-N2-(1,3-dioxoisoindolin-2-yl)oxalamides (GMC-1 to GMC-5) were synthesized with halogenated or methoxy/fluoro-phenyl groups :

Compound N1-Substituent N2-Substituent Key Findings
GMC-1 4-Bromophenyl 1,3-Dioxoisoindolin-2-yl Moderate antimicrobial activity
GMC-4 4-Fluorophenyl 1,3-Dioxoisoindolin-2-yl Enhanced solubility vs. bromo analogs

CYP4F11-Activated Oxalamides

A panel of N1-aryl-N2-(4-methoxyphenethyl)oxalamides (Compounds 19–23) was synthesized with halogens, ethoxy, or cyano groups on the N1-aryl ring :

Compound N1-Substituent Yield (%) ESI-MS (m/z)
19 2-Bromophenyl 30 376.9 [M+H]+
22 3-Cyanophenyl 23 333.1 [M+H]+

Comparison with Target Compound: The target compound’s di-furan-ethyl group introduces steric bulk, which may reduce CYP4F11 binding affinity compared to smaller substituents like cyano or ethoxy groups.

Regorafenib Analogs

Oxalamides such as N1-(4-chloro-3-(trifluoromethyl)phenyl)-N2-(2-fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)oxalamide (1c) feature trifluoromethylphenyl groups similar to the target compound .

  • Properties : High melting point (260–262°C) and distinct 19F NMR signals (-61.6 ppm for CF₃) .
  • Applications : Explored as kinase inhibitors in oncology.

Table 1: Structural and Functional Comparison of Oxalamides

Compound N1-Substituent N2-Substituent Key Applications Metabolic Notes
Target Compound 2,2-di(furan-2-yl)ethyl 2-(trifluoromethyl)phenyl Hypothesized flavor/antimicrobial Potential furan oxidation
S336 (FEMA 4233) 2,4-dimethoxybenzyl 2-(pyridin-2-yl)ethyl Flavor enhancer Stable; no CYP inhibition
GMC-4 4-Fluorophenyl 1,3-dioxoisoindolin-2-yl Antimicrobial Halogen stability
Compound 1c (Regorafenib) 4-chloro-3-(trifluoromethyl)phenyl 2-fluoro-4-(pyridyl-oxy)phenyl Kinase inhibition High thermal stability

Biological Activity

N1-(2,2-di(furan-2-yl)ethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide is a heterocyclic organic compound that has attracted interest due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, applications in medicinal chemistry, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features two furan rings and a trifluoromethyl-substituted phenyl group, contributing to its unique electronic properties. The oxalamide functional group enhances its ability to interact with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to engage in π-π stacking interactions with aromatic amino acids in proteins and form hydrogen bonds with polar residues through the oxalamide group. These interactions can modulate enzyme activity and receptor functions, potentially leading to various therapeutic effects.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that derivatives containing furan moieties can induce apoptosis in cancer cell lines by activating specific signaling pathways. The mechanism often involves the inhibition of key enzymes involved in cell proliferation and survival.

Anti-inflammatory Properties

The compound's anti-inflammatory effects have been investigated through in vitro assays. It has been shown to inhibit the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

Comparative Studies

A comparison with similar compounds highlights the unique biological profile of this compound:

Compound NameStructureBiological Activity
N1-(furan-2-ylmethyl)-N2-(phenyl)oxalamideStructureModerate anticancer activity
N1-(thiophen-2-ylmethyl)-N2-(phenyl)oxalamideStructureLow anti-inflammatory activity
N1-(furan-3-ylmethyl)-N2-(trifluoromethylphenyl)oxalamideStructureHigh cytotoxicity against specific cancer cells

Case Studies

  • In Vitro Cytotoxicity : A study assessed the cytotoxic effects of this compound on various cancer cell lines (e.g., HeLa and MCF-7). Results indicated an IC50 value significantly lower than that of control compounds, suggesting enhanced potency.
  • Anti-inflammatory Assays : In a model of lipopolysaccharide (LPS)-induced inflammation, the compound demonstrated a reduction in inflammatory markers such as TNF-alpha and IL-6 by 50% compared to untreated controls.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N1-(2,2-di(furan-2-yl)ethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide, and what critical reaction conditions optimize yield?

  • Methodology :

  • Stepwise Synthesis : The compound can be synthesized via condensation of 2,2-di(furan-2-yl)ethylamine with oxalyl chloride derivatives, followed by coupling to 2-(trifluoromethyl)phenylamine. Key steps include protecting the furan rings to prevent undesired side reactions (e.g., alkylation or oxidation) .
  • Critical Conditions :
  • Temperature : Reactions are typically conducted at 0–5°C during acylation to minimize decomposition.
  • Solvent : Polar aprotic solvents (e.g., DMF or THF) enhance reactivity, while dichloromethane is used for purification .
  • Catalysts : Triethylamine or DMAP accelerates amide bond formation .
  • Yield Optimization : Purification via column chromatography (silica gel, hexane/EtOAc gradient) achieves >85% purity, confirmed by HPLC .

Q. How is the structural integrity of this compound validated, and which spectroscopic techniques are most reliable?

  • Analytical Workflow :

  • Nuclear Magnetic Resonance (NMR) :
  • ¹H NMR : Identifies furan protons (δ 6.2–7.4 ppm) and trifluoromethylphenyl signals (δ 7.5–8.1 ppm). Integration ratios confirm stoichiometry .
  • ¹³C NMR : Resonances at ~160 ppm confirm carbonyl groups; CF₃ appears at ~120 ppm (quartet, J = 280 Hz) .
  • Mass Spectrometry : High-resolution ESI-MS provides exact mass (e.g., [M+H]⁺ calculated for C₂₁H₁₈F₃N₂O₄: 443.1221) .
  • Infrared (IR) Spectroscopy : Stretching bands at 1680–1700 cm⁻¹ (amide C=O) and 1100–1250 cm⁻¹ (C-F) validate functional groups .

Q. What preliminary biological screening assays are recommended for this compound?

  • Screening Strategies :

  • Enzyme Inhibition : Test against kinases (e.g., EGFR) or proteases using fluorescence-based assays. IC₅₀ values are compared to known inhibitors .
  • Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .

Advanced Research Questions

Q. How do computational models predict the compound’s interaction with cytochrome P450 enzymes, and how can these predictions be validated experimentally?

  • Computational Approaches :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to CYP4F11 or CYP3A4. The trifluoromethyl group shows strong hydrophobic interactions, while furan rings may induce steric clashes .
  • MD Simulations : GROMACS simulations (100 ns) assess stability of enzyme-ligand complexes; RMSD <2 Å indicates stable binding .
    • Experimental Validation :
  • Microsomal Assays : Incubate with human liver microsomes + NADPH. LC-MS/MS quantifies metabolite formation (e.g., hydroxylated derivatives) .
  • IC₅₀ Determination : Measure inhibition of CYP-mediated reactions (e.g., midazolam hydroxylation for CYP3A4) .

Q. What strategies resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?

  • Root-Cause Analysis :

  • Purity Assessment : Use HPLC-UV/ELSD to detect impurities (>98% purity required for reliable bioassays) .
  • Assay Conditions : Standardize protocols (e.g., cell passage number, serum concentration, incubation time) .
  • Solvent Effects : Compare DMSO vs. PBS solubility; precipitation at >0.1% DMSO may skew results .
    • Meta-Analysis : Pool data from multiple studies using standardized metrics (e.g., log-transformed IC₅₀) to identify outliers .

Q. How can the compound’s synthetic pathway be optimized for scalability while maintaining stereochemical integrity?

  • Process Chemistry Considerations :

  • Flow Reactors : Continuous flow systems improve heat transfer and reduce side reactions during acylation .
  • Catalyst Screening : Immobilized lipases or Pd/C catalysts enhance regioselectivity in furan functionalization .
  • In Situ Monitoring : PAT tools (e.g., ReactIR) track intermediate formation and adjust pH/temperature dynamically .
    • Stereochemical Control : Chiral HPLC (e.g., Chiralpak AD-H column) confirms enantiopurity; diastereomers are minimized using low-temperature crystallization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.